3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea
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Overview
Description
3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted to form the piperidine structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl chloride reacts with the piperidine ring.
Formation of the Phenylurea Moiety: The final step involves the reaction of the substituted piperidine with phenyl isocyanate to form the phenylurea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylurea moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, or other nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated phenylurea moiety
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom
Scientific Research Applications
3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-({1-[(4-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea: Similar structure with a different position of the chlorine atom.
3-({1-[(3-Bromophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea: Similar structure with a bromine atom instead of chlorine.
3-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-6-4-5-17(13-18)15-24-11-9-16(10-12-24)14-22-20(25)23-19-7-2-1-3-8-19/h1-8,13,16H,9-12,14-15H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKSHQCNSAUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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